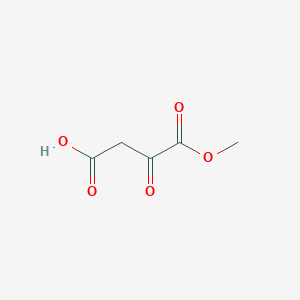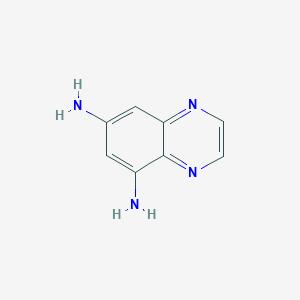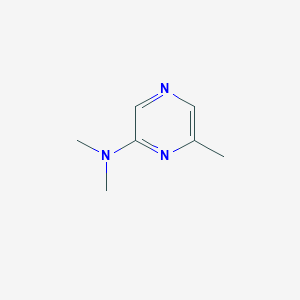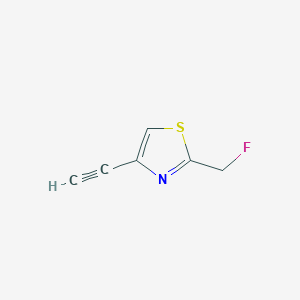
(5-Cyanopyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyanopyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BN3O2. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrimidin-2-yl)boronic acid typically involves the reaction of 5-cyanopyrimidine with a boronic acid reagent under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Cyanopyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced boronic acid compounds .
Wissenschaftliche Forschungsanwendungen
(5-Cyanopyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism by which (5-Cyanopyrimidin-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. These interactions can modulate enzyme activity, influence signaling pathways, and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
- (5-Bromopyrimidin-2-yl)boronic acid
- (5-Chloropyrimidin-2-yl)boronic acid
- (5-Fluoropyrimidin-2-yl)boronic acid
Comparison: (5-Cyanopyrimidin-2-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to its halogenated counterparts. This difference can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C5H4BN3O2 |
|---|---|
Molekulargewicht |
148.92 g/mol |
IUPAC-Name |
(5-cyanopyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3,10-11H |
InChI-Schlüssel |
YRBOIQQVXHWCJH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)






![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)




